Einecs 303-068-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94157-99-0 |

|---|---|

Molecular Formula |

C11H21N5O5 |

Molecular Weight |

303.32 g/mol |

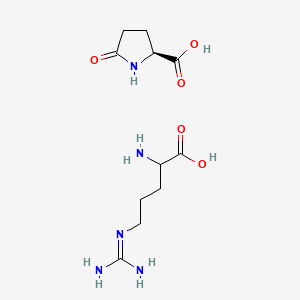

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

UYCAGRPOUWSBIQ-HVDRVSQOSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of N-glycyl-L-isoleucine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-glycyl-L-isoleucine is a dipeptide composed of the amino acids glycine and L-isoleucine. While specific research on the unique biological roles of N-glycyl-L-isoleucine is limited, its significance is likely derived from its constituent amino acids following hydrolysis. As a dipeptide, it is classified as a metabolite and has been identified in various organisms, including Drosophila melanogaster, Arabidopsis thaliana, and Saccharomyces cerevisiae.[1] This guide provides a comprehensive overview of the current understanding of N-glycyl-L-isoleucine, focusing on the general principles of dipeptide transport and metabolism, and delving into the well-documented biological functions of its key component, L-isoleucine. This includes L-isoleucine's critical roles in protein synthesis, metabolic regulation via the mTOR signaling pathway, glucose homeostasis, and immune function.

N-glycyl-L-isoleucine: Structure and General Properties

N-glycyl-L-isoleucine, also known as Gly-Ile, is a simple dipeptide.[1] It is formed through a peptide bond between the carboxyl group of glycine and the amino group of L-isoleucine.

Chemical and Physical Properties of N-glycyl-L-isoleucine

| Property | Value |

| Molecular Formula | C8H16N2O3 |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | (2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid |

| Synonyms | Gly-Ile, H-Gly-Ile-OH, 19461-38-2 |

Table 1: Physicochemical properties of N-glycyl-L-isoleucine. Data sourced from PubChem.[1]

Dipeptide Transport and Metabolism

Dipeptides like N-glycyl-L-isoleucine are primarily absorbed in the small intestine.[2] Their uptake is generally more rapid than that of free amino acids due to specialized transport mechanisms.[2]

Transport Mechanisms

The transport of dipeptides across cellular membranes is primarily mediated by proton-coupled peptide transporters, such as PEPT1 and PEPT2.[3] These transporters utilize a proton gradient to move dipeptides into the cell.[3]

Intracellular Hydrolysis

Once inside the cell, N-glycyl-L-isoleucine is expected to be rapidly hydrolyzed by cytoplasmic peptidases into its constituent amino acids: glycine and L-isoleucine.[4] This process, known as hydrolysis, involves the cleavage of the peptide bond by the addition of a water molecule.[5][6][7]

Biological Role of L-Isoleucine

The primary biological activities of N-glycyl-L-isoleucine are likely attributable to the functions of L-isoleucine following the dipeptide's hydrolysis. L-isoleucine is an essential branched-chain amino acid (BCAA) with diverse physiological roles.

Protein Synthesis and mTOR Signaling

L-isoleucine, along with other BCAAs, is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. The omission of L-isoleucine has been shown to reduce the phosphorylation of mTOR and its downstream effectors, such as ribosomal protein S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6), in bovine mammary cells.

Quantitative Effects of Isoleucine Depletion on mTOR Signaling

| Condition | mTOR Phosphorylation (Ser2448) | S6K1 Phosphorylation (Thr389) | rpS6 Phosphorylation (Ser235/236) |

| Control (All EAA present) | 100% | 100% | 100% |

| Isoleucine Depletion | Decreased (P < 0.05) | Decreased (P < 0.05) | Decreased (P < 0.05) |

Table 2: Summary of the effect of L-isoleucine depletion on key mTOR pathway components in bovine mammary tissue slices.

Glucose Metabolism and Insulin Sensitivity

L-isoleucine plays a role in regulating glucose metabolism. It can mediate glucose uptake into cells and its subsequent breakdown for energy.[8] Studies in diet-induced obese mice have shown that reducing dietary isoleucine can improve insulin sensitivity and reduce adiposity.[9]

Immune Function

As a functional amino acid, isoleucine is critical for maintaining immune function.[10] It contributes to the health of immune organs and the function of immune cells.[10] Isoleucine may also induce the expression of host defense peptides like β-defensins, which are important for both innate and adaptive immunity.[10]

Experimental Protocols

Analysis of mTOR Pathway Phosphorylation

This protocol is based on methodologies used to study the effects of amino acids on protein synthesis in cell culture.

Objective: To determine the effect of L-isoleucine depletion on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

MAC-T cells (bovine mammary epithelial cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated mTOR, S6K1, and rpS6

-

Secondary antibody (e.g., HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture: Culture MAC-T cells in standard DMEM supplemented with 10% FBS until they reach approximately 80% confluency.

-

Amino Acid Depletion:

-

Wash cells with PBS.

-

Incubate cells in an essential amino acid (EAA)-depleted medium for a specified period (e.g., 90 minutes).

-

For the experimental group, use an EAA-depleted medium specifically lacking L-isoleucine. The control group should receive a medium with a complete EAA profile.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add lysis buffer to the cells and incubate on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of mTOR, S6K1, and rpS6 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.

Conclusion and Future Directions

The biological role of N-glycyl-L-isoleucine is currently understood primarily through the lens of its constituent amino acids, glycine and L-isoleucine. Following likely transport into the cell via peptide transporters and subsequent hydrolysis, the released L-isoleucine can exert significant influence on key cellular processes, including protein synthesis through the mTOR pathway, glucose metabolism, and immune responses.

Direct research into the specific functions of the intact N-glycyl-L-isoleucine dipeptide is lacking. Future research should aim to investigate whether this dipeptide has any biological activities independent of its hydrolysis products. This could include studies on its potential signaling roles, its affinity for various receptors, and its metabolic fate beyond simple hydrolysis. Such investigations would provide a more complete understanding of the biological significance of this and other simple dipeptides.

References

- 1. glycyl-L-isoleucine | C8H16N2O3 | CID 88079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dipeptide - Wikipedia [en.wikipedia.org]

- 3. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino Acid Hydrolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. fiveable.me [fiveable.me]

- 10. Amino acid - Wikipedia [en.wikipedia.org]

N-glycyl-L-isoleucine structure and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-glycyl-L-isoleucine is a dipeptide composed of the amino acids glycine and L-isoleucine, linked by a peptide bond. As a fundamental building block of proteins and peptides, it serves as a valuable tool in various fields of life sciences research, including biochemistry, cell biology, and drug discovery. This technical guide provides an in-depth overview of the structure, chemical properties, and synthesis of N-glycyl-L-isoleucine, tailored for a scientific audience.

Chemical Structure and Identifiers

N-glycyl-L-isoleucine is a simple dipeptide with a well-defined chemical structure.

Molecular Structure:

Caption: Chemical structure of N-glycyl-L-isoleucine.

Table 1: Chemical Identifiers of N-glycyl-L-isoleucine

| Identifier | Value |

| IUPAC Name | (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoic acid[1] |

| CAS Number | 19461-38-2[1][2][3] |

| Molecular Formula | C8H16N2O3[1][4] |

| Molecular Weight | 188.22 g/mol [1][4] |

| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--NC(=O)CN[1] |

| InChI | InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1[1] |

| InChIKey | KGVHCTWYMPWEGN-FSPLSTOPSA-N[1] |

Physicochemical Properties

The physicochemical properties of N-glycyl-L-isoleucine are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of N-glycyl-L-isoleucine

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Solubility | Water: ≥ 100 mg/mL (531.29 mM) DMSO: 2 mg/mL (10.63 mM) (with warming) | [2] |

| XLogP3 | -3 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 92.4 Ų | [1] |

| pKa (estimated) | Carboxylic acid: ~2-3 Amino group: ~8-9 | Based on typical pKa values of dipeptide termini |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | [2] |

Experimental Protocols

Chemical Synthesis

N-glycyl-L-isoleucine can be synthesized using standard peptide synthesis methodologies, primarily through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is generally preferred for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (SPPS) Workflow:

A common strategy for the SPPS of N-glycyl-L-isoleucine involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on a solid support resin.

Caption: Solid-Phase Synthesis Workflow for N-glycyl-L-isoleucine.

Detailed Methodologies:

-

Resin Loading: The C-terminal amino acid, Fmoc-L-isoleucine, is attached to a solid support (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide). This is typically achieved using an activating agent such as DIC (N,N'-diisopropylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

-

Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound isoleucine is removed by treatment with a solution of a weak base, commonly 20% piperidine in DMF (N,N-dimethylformamide).

-

Washing: The resin is thoroughly washed with a solvent such as DMF to remove excess reagents and by-products.

-

Amino Acid Coupling: The next amino acid, Fmoc-glycine, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA, N,N-diisopropylethylamine) and then added to the resin to form the peptide bond. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.

-

Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and any side-chain protecting groups (if present) are removed simultaneously. This is typically accomplished by treating the resin with a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to prevent side reactions.

-

Purification and Characterization: The crude peptide is precipitated, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by analytical techniques such as mass spectrometry (to verify the molecular weight) and nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of N-glycyl-L-isoleucine. The spectra provide information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the dipeptide, such as the amide bond (C=O and N-H stretching and bending vibrations) and the carboxylic acid group (O-H and C=O stretching vibrations).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of N-glycyl-L-isoleucine, confirming its elemental composition. High-resolution mass spectrometry can provide a highly accurate mass measurement.

Biological Context and Signaling

While N-glycyl-L-isoleucine is a simple dipeptide and has not been extensively studied for specific signaling roles, it is important to consider its context within broader biological processes.

Dipeptide Transport: Dipeptides are absorbed in the intestine via specific transporters, such as the peptide transporter 1 (PepT1). This transporter is a proton-coupled symporter that plays a crucial role in the uptake of di- and tripeptides from the diet. The presence of dipeptides in the intestinal lumen can stimulate the expression and membrane localization of PepT1, thereby enhancing their own transport.

Amino Acid Signaling: Once absorbed and potentially hydrolyzed into its constituent amino acids, glycine and isoleucine can participate in various cellular signaling pathways. Isoleucine, as a branched-chain amino acid (BCAA), is known to play a role in activating the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Glycine has also been shown to have signaling roles, including effects on mTORC1 signaling.

Although no specific signaling pathway has been elucidated for N-glycyl-L-isoleucine itself, it is plausible that it could exert biological effects either through its transport, by interacting with cellular receptors, or upon its breakdown into glycine and isoleucine.

Conclusion

N-glycyl-L-isoleucine is a fundamental dipeptide with well-characterized chemical and physical properties. Its synthesis is readily achievable through established peptide synthesis protocols. While its specific role in cell signaling is not yet fully understood, its constituent amino acids are known to be active participants in crucial metabolic and signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the properties and applications of this dipeptide. Further research is warranted to explore the potential unique biological activities of N-glycyl-L-isoleucine.

References

- 1. dipeptide transport | SGD [yeastgenome.org]

- 2. Peptides induce persistent signaling from endosomes by a nutrient transceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of dipeptide stimulation of its own transport in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Unraveling Einecs 303-068-2: A Technical Guide to its Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 303-068-2 identifies a complex substance of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB). Specifically, it is the reaction product of 2- and 4-methyl-m-phenylene diisocyanate (Toluene Diisocyanate, TDI), C16-18 alkylamines, and ethylenediamine. Due to its nature as a complex reaction mixture rather than a discrete chemical entity, a traditional "discovery" narrative is not applicable. Instead, its emergence is rooted in the broader development of polyurethane and polyurea chemistry for a range of industrial and, potentially, pharmaceutical applications. Isocyanates are highly reactive compounds that readily form stable linkages with nucleophiles like amines, making them valuable building blocks for creating polymeric materials with diverse properties.[1][2] The development of substances like this compound is driven by the need for materials with specific physical and chemical characteristics, which can be tailored by carefully selecting the starting materials and reaction conditions. While specific applications of this compound are not detailed in publicly available literature, the isocyanate chemistry at its core is leveraged in fields ranging from coatings and foams to advanced drug delivery systems.[3][4]

Synthesis of this compound: A Representative Approach

The synthesis of this compound involves the reaction of an isocyanate with primary and secondary amines, leading to the formation of urea linkages. Toluene diisocyanate (TDI), a mixture of 2,4- and 2,6-isomers, serves as the isocyanate component.[5] The amine components are a mixture of long-chain (C16-18) alkylamines and ethylenediamine. The long-chain alkylamines introduce hydrophobicity and flexibility to the resulting polymer, while the difunctional ethylenediamine acts as a chain extender or cross-linker, increasing the molecular weight and altering the material properties.

The reaction proceeds via the nucleophilic addition of the amine groups to the highly electrophilic isocyanate groups.[2] The general reaction is outlined below:

General Reaction Scheme:

Given the multiple reactive sites on both the TDI and ethylenediamine, and the mixture of long-chain alkylamines, the final product is a complex oligomeric or polymeric material with a distribution of molecular weights and structures.

Experimental Protocol: Representative Synthesis

The following is a generalized, representative protocol for the synthesis of a substance conforming to the description of this compound. The precise stoichiometry and reaction conditions would be optimized to achieve the desired material properties.

Materials:

-

Toluene diisocyanate (TDI), 80:20 mixture of 2,4- and 2,6-isomers

-

C16-18 alkylamine mixture (e.g., octadecylamine)

-

Ethylenediamine

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Nitrogen gas for inert atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the C16-18 alkylamine mixture and ethylenediamine in the anhydrous solvent.

-

Place the dropping funnel containing a solution of TDI in the same anhydrous solvent.

-

Under a gentle stream of nitrogen, begin to add the TDI solution dropwise to the stirred amine solution at room temperature. An exothermic reaction is expected; maintain the temperature with a water bath if necessary.

-

After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60 °C) for several hours to ensure complete reaction.

-

The progress of the reaction can be monitored by infrared (IR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹).

-

Once the reaction is complete, the solvent may be removed under reduced pressure to yield the final product. Further purification, if necessary, might involve precipitation or extraction, depending on the properties of the product.

Characterization of a UVCB Substance

Characterizing a UVCB substance like this compound presents unique challenges due to its complexity.[6][7] A multi-faceted analytical approach is required to understand its composition and properties. The following workflow outlines a typical characterization process.

Experimental Protocols for Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Methodology: A thin film of the sample is cast onto a salt plate (e.g., NaCl or KBr) from a suitable solvent, or the solid is analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Purpose: To identify characteristic functional groups, such as the urea C=O stretch (around 1630-1690 cm⁻¹), N-H stretch (around 3300-3500 cm⁻¹), and C-H stretches from the alkyl chains. The absence of the isocyanate peak (around 2270 cm⁻¹) confirms the completion of the reaction.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are acquired.

-

Purpose: To provide information about the chemical environment of the protons and carbons, confirming the presence of aromatic rings from TDI, long alkyl chains, and the urea linkages. The ratio of aromatic to aliphatic protons can give an indication of the relative incorporation of the starting materials.

-

-

Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC):

-

Methodology: The sample is dissolved in a suitable mobile phase (e.g., THF) and injected into a GPC/SEC system equipped with a series of columns with different pore sizes and a refractive index (RI) or light scattering detector.

-

Purpose: To determine the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of the polymeric product. This is crucial for understanding the physical properties of the material.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Methodology: For lower molecular weight fractions, reverse-phase liquid chromatography can be coupled with a mass spectrometer (e.g., electrospray ionization - ESI).

-

Purpose: To separate and identify individual oligomeric species within the complex mixture, providing a more detailed picture of the composition.

-

-

Thermal Gravimetric Analysis (TGA):

-

Methodology: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

-

Purpose: To assess the thermal stability of the material and identify decomposition temperatures.

-

-

Differential Scanning Calorimetry (DSC):

-

Methodology: The sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured.

-

Purpose: To determine thermal transitions such as the glass transition temperature (Tg), which is important for understanding the physical state and mechanical properties of the polymer.

-

Quantitative Data

Specific quantitative data for this compound is not publicly available. However, a typical characterization would generate data similar to that presented in the illustrative table below.

| Parameter | Method | Illustrative Value | Significance |

| Weight-Average Molecular Weight (Mw) | GPC/SEC | 15,000 - 25,000 g/mol | Relates to material strength and viscosity. |

| Polydispersity Index (PDI = Mw/Mn) | GPC/SEC | 2.5 - 4.0 | Indicates the breadth of the molecular weight distribution. |

| Glass Transition Temperature (Tg) | DSC | 40 - 60 °C | Defines the transition from a rigid to a rubbery state. |

| Decomposition Temperature (Td, 5% loss) | TGA | > 250 °C | Indicates the onset of thermal degradation. |

| Urea Carbonyl Stretch | FTIR | ~1650 cm⁻¹ | Confirms the formation of the urea linkage. |

| Aromatic:Aliphatic Proton Ratio | ¹H NMR | Varies based on stoichiometry | Provides information on the composition of the polymer. |

Signaling Pathways and Drug Development

The core requirements for this document included a diagram of a signaling pathway. However, for a substance like this compound, this is not applicable. This material is an industrial polymer, and there is no information to suggest it has been designed as a bioactive agent with a specific cellular target or mechanism of action that would involve a signaling pathway.

However, the underlying chemistry is relevant to drug development. Isocyanate-based polymers, particularly polyurethanes and polyureas, are explored for various biomedical applications, including:

-

Drug Delivery Systems: The tunable properties of these polymers allow for the creation of nanoparticles, micelles, or hydrogels for controlled or targeted drug release.[3][4]

-

Biocompatible Coatings: Polyurethanes are used to coat medical devices to improve their biocompatibility and reduce thrombosis.

-

Tissue Engineering Scaffolds: Biodegradable versions of these polymers can be used to create scaffolds that support cell growth and tissue regeneration.

Should a substance like this compound be investigated for such applications, the research would first involve extensive biocompatibility and toxicology studies. If a therapeutic effect were to be discovered, subsequent research would then focus on elucidating its mechanism of action, which might then involve the mapping of a signaling pathway.

Conclusion

This compound is a complex UVCB substance created from the reaction of toluene diisocyanate with a mixture of amines. While specific details of its discovery and application are not publicly documented, its synthesis and characterization follow established principles of polymer chemistry and analytical science. The versatile nature of isocyanate chemistry suggests that materials of this type could have a wide range of industrial applications. Although a direct role in drug development is not indicated, the foundational chemistry is highly relevant to the creation of advanced materials for biomedical applications, such as drug delivery and tissue engineering. A thorough understanding of such complex materials, achieved through a comprehensive suite of analytical techniques, is the first step in unlocking their potential.

References

- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decoding isocyanates: A deep dive into isocyanates - Doxu Chemical [doxuchem.com]

- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 4. Revolutionizing Pharmaceutical Use with Isocyanates [eureka.patsnap.com]

- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 6. meclas.eu [meclas.eu]

- 7. The Next Frontier of Environmental Unknowns: Substances of Unknown or Variable Composition, Complex Reaction Products, or Biological Materials (UVCBs) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of N-glycyl-L-isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro mechanism of action of the dipeptide N-glycyl-L-isoleucine is limited in publicly available scientific literature. This guide provides an in-depth analysis of the known in vitro effects of its constituent amino acid, L-isoleucine, and the closely related dipeptide, glycyl-L-leucine, to infer potential mechanisms of action for N-glycyl-L-isoleucine.

Core Concepts: L-isoleucine and Dipeptide Function

N-glycyl-L-isoleucine is a dipeptide composed of glycine and L-isoleucine.[1][2] Dipeptides are intermediates in protein metabolism and can exhibit physiological or cell-signaling effects.[2][3] The biological activity of N-glycyl-L-isoleucine in vitro is likely influenced by the individual properties of L-isoleucine and the potential for the dipeptide to interact with cellular machinery either intact or after hydrolysis into its constituent amino acids.

In Vitro Signaling Pathways and Cellular Targets

Based on the activities of L-isoleucine and related dipeptides, two primary in vitro mechanisms of action are plausible for N-glycyl-L-isoleucine: modulation of the mTOR signaling pathway and inhibition of threonine deaminase.

Regulation of the mTOR Signaling Pathway by L-isoleucine

L-isoleucine is an essential amino acid that has been shown to independently regulate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5]

Key In Vitro Effects of L-isoleucine on mTOR Signaling:

-

Activation of mTORC1: Supplementation with L-isoleucine increases the phosphorylation of key components of the mTORC1 complex, including mTOR itself, ribosomal protein S6 kinase 1 (S6K1), and ribosomal protein S6 (rpS6).[4]

-

Essential for mTORC1 Activity: The omission of L-isoleucine from cell culture media leads to a reduction in the phosphorylation of mTOR and rpS6 in bovine mammary epithelial (MAC-T) cells, and decreased phosphorylation of mTOR and S6K1 in bovine mammary tissue slices.[4]

The proposed signaling cascade is depicted below:

Allosteric Inhibition of Threonine Deaminase

In prokaryotic systems, L-isoleucine acts as a feedback inhibitor of threonine deaminase, the first enzyme in the biosynthetic pathway of isoleucine.[4][6][7] This is a classic example of allosteric regulation.

Mechanism of Inhibition:

-

Non-competitive Inhibition: L-isoleucine binds to an allosteric site on the threonine deaminase enzyme, distinct from the active site.[7][8]

-

Conformational Change: This binding induces a conformational change in the enzyme, which reduces its affinity for the substrate, L-threonine, thereby inhibiting the enzymatic reaction.

The closely related dipeptide, glycyl-L-leucine, has also been identified as a heterotropic negative effector of threonine deaminase in Escherichia coli.[4][6] This suggests that dipeptides containing isoleucine or leucine may also possess this inhibitory activity.

Quantitative Data

The following tables summarize the available quantitative data for the in vitro effects of L-isoleucine.

Table 1: Effect of L-isoleucine on mTOR Pathway Components

| Cell Line/Tissue | Condition | Target Protein | Change in Phosphorylation | Reference |

| MAC-T cells | Omission of L-isoleucine | mTOR (Ser2448) | Reduced (P < 0.05) | [4] |

| MAC-T cells | Omission of L-isoleucine | rpS6 (Ser235/236) | Reduced (P < 0.05) | [4] |

| Bovine mammary tissue slices | Omission of L-isoleucine | mTOR | Decreased (P < 0.05) | [4] |

| Bovine mammary tissue slices | Omission of L-isoleucine | S6K1 (Thr389) | Decreased (P < 0.05) | [4] |

| MAC-T cells | Supplementation of L-isoleucine | mTOR | Increased (P < 0.05) | [4] |

| MAC-T cells | Supplementation of L-isoleucine | S6K1 | Increased (P < 0.05) | [4] |

| MAC-T cells | Supplementation of L-isoleucine | rpS6 | Increased (P < 0.05) | [4] |

Table 2: Kinetic Parameters of L-isoleucine Inhibition of Threonine Deaminase

| Enzyme Source | Ligand | Number of Binding Sites | Dissociation Constant (Kd) | Reference |

| Salmonella typhimurium | L-isoleucine | 2 | 3.6 µM | [9] |

| Salmonella typhimurium | L-valine (activator) | 1 | 26 µM | [9] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

In Vitro mTORC1 Kinase Assay

This protocol is adapted from established methods for assessing mTORC1 activity in mammalian cells.[1][6]

Objective: To measure the kinase activity of mTORC1 by quantifying the phosphorylation of a known substrate.

Workflow:

Methodology:

-

Cell Culture and Stimulation:

-

Culture mammalian cells (e.g., HEK293T, HeLa) to an appropriate confluency.

-

If required, transfect cells with plasmids encoding components of the mTORC1 complex (e.g., myc-mTOR, HA-Raptor).

-

Prior to lysis, stimulate cells with an appropriate agonist (e.g., 100 nM insulin for 15-30 minutes) to activate the mTOR pathway.[6]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES [pH 7.4], 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors). The use of CHAPS is crucial for maintaining the integrity of the mTORC1 complex.[1]

-

Centrifuge the lysate to pellet cellular debris.

-

-

Immunoprecipitation of mTORC1:

-

Incubate the supernatant with an antibody targeting a component of the mTORC1 complex (e.g., anti-myc or anti-mTOR antibody) and protein A/G beads.

-

Wash the beads several times with lysis buffer and then with a kinase assay buffer.

-

-

In Vitro Kinase Reaction:

-

Resuspend the beads in a kinase assay buffer (e.g., 25 mM HEPES [pH 7.4], 50 mM KCl, 10 mM MgCl2, 250 µM ATP).

-

Add a purified mTORC1 substrate (e.g., recombinant GST-4E-BP1).[6]

-

Incubate the reaction at 30-37°C for a defined period (e.g., 30 minutes).

-

-

Detection and Quantification:

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Detect substrate phosphorylation using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).

-

Quantify the signal using densitometry.

-

Threonine Deaminase Activity Assay

This protocol is based on the colorimetric determination of the α-ketobutyrate product.[10]

Objective: To measure the enzymatic activity of threonine deaminase.

Methodology:

-

Enzyme Preparation:

-

Obtain a purified or crude preparation of threonine deaminase from a relevant source (e.g., E. coli).[11]

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., M/20 phosphate buffer, pH 8.0).

-

The reaction mixture should contain the enzyme preparation, L-threonine as the substrate, and any potential inhibitors (e.g., L-isoleucine) or activators (e.g., L-valine).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate.

-

Incubate at a constant temperature (e.g., 37°C) for a specific time.

-

-

Detection of α-Ketobutyrate:

-

Terminate the reaction (e.g., by adding a strong acid).

-

Determine the amount of α-ketobutyrate formed using a colorimetric method, such as the one described by Friedemann and Haugen, which involves reaction with 2,4-dinitrophenylhydrazine.[10]

-

-

Calculation of Specific Activity:

-

Express the specific activity in units such as µmoles of ketoacid formed per hour per milligram of protein.[10]

-

Conclusion and Future Directions

While direct evidence for the in vitro mechanism of action of N-glycyl-L-isoleucine is lacking, the known roles of its constituent L-isoleucine provide a strong foundation for hypothesis-driven research. It is plausible that N-glycyl-L-isoleucine can modulate mTOR signaling, potentially after cellular uptake and hydrolysis. Furthermore, its structural similarity to glycyl-L-leucine suggests it may act as an allosteric inhibitor of threonine deaminase, particularly in prokaryotic systems.

Future in vitro studies should focus on:

-

Determining the stability of N-glycyl-L-isoleucine in various cell culture media.

-

Investigating its transport mechanism into cells.

-

Directly assessing its effects on the phosphorylation state of mTOR pathway components.

-

Evaluating its inhibitory potential on threonine deaminase from various species.

This guide provides a comprehensive overview of the current understanding and a framework for the future investigation of the in vitro mechanism of action of N-glycyl-L-isoleucine.

References

- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 4. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 7. Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Feedback Inhibition | BioNinja [old-ib.bioninja.com.au]

- 9. Threonine deaminase from Salmonella typhimurium. Relationship between regulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]

Metabolic Pathways of N-glycyl-L-isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-glycyl-L-isoleucine, a dipeptide composed of glycine and L-isoleucine, is recognized as a metabolite, primarily resulting from the incomplete degradation of proteins.[1] While specific, dedicated metabolic pathways for N-glycyl-L-isoleucine are not extensively documented, its metabolic fate is predicted to follow the established routes of dipeptide processing and the subsequent catabolism of its constituent amino acids. This guide delineates the probable metabolic journey of N-glycyl-L-isoleucine, commencing with its hydrolysis and proceeding through the distinct catabolic pathways of glycine and L-isoleucine. This document provides a comprehensive overview of the enzymatic reactions, intermediates, and potential regulatory interactions, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development endeavors.

Proposed Metabolic Processing of N-glycyl-L-isoleucine

The initial step in the metabolism of N-glycyl-L-isoleucine is its breakdown into glycine and L-isoleucine. This hydrolysis is catalyzed by peptidases, which are enzymes that cleave peptide bonds.[2] In mammals, dipeptides can be assimilated through extracellular hydrolysis by enzymes on the plasma membranes or released from the cytosol, followed by the uptake of the resulting free amino acids.[3]

Dipeptide Transport and Hydrolysis

Dipeptides are transported into cells by various transporters, such as the PepT1 transporter in the intestine. Once inside the cell or on the cell surface, cytosolic or membrane-bound peptidases hydrolyze the dipeptide into its constituent amino acids.[3][4] The specificity of these peptidases determines the rate of hydrolysis for different dipeptides.[5][6][7]

Metabolic Fate of L-Isoleucine

Once liberated from the dipeptide, L-isoleucine enters its specific catabolic pathway, which ultimately yields acetyl-CoA and propionyl-CoA, both of which can enter the citric acid (TCA) cycle for energy production.[1][8][9]

L-Isoleucine Degradation Pathway

The degradation of L-isoleucine is a multi-step process involving transamination, oxidative decarboxylation, and a series of reactions analogous to β-oxidation.[1]

Key Enzymes and Intermediates in L-Isoleucine Degradation [1][9]

| Step | Enzyme | Substrate | Product |

| 1 | Branched-chain aminotransferase (BCAT) | L-Isoleucine | α-Keto-β-methylvalerate |

| 2 | Branched-chain α-keto acid dehydrogenase complex (BCKDH) | α-Keto-β-methylvalerate | α-Methylbutyryl-CoA |

| 3 | Acyl-CoA dehydrogenase | α-Methylbutyryl-CoA | Tiglyl-CoA |

| 4 | Enoyl-CoA hydratase | Tiglyl-CoA | α-Methyl-β-hydroxybutyryl-CoA |

| 5 | 3-hydroxyacyl-CoA dehydrogenase | α-Methyl-β-hydroxybutyryl-CoA | α-Methylacetoacetyl-CoA |

| 6 | β-ketothiolase | α-Methylacetoacetyl-CoA | Acetyl-CoA + Propionyl-CoA |

digraph "Isoleucine_Degradation_Pathway" { graph [fontname="sans-serif", labelloc="t", label="L-Isoleucine Degradation Pathway", fontsize=14, rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", color="#4285F4"];"L-Isoleucine" [fillcolor="#FBBC05"]; BCAT [shape=ellipse, label="Branched-chain\naminotransferase", fillcolor="#34A853", fontcolor="#FFFFFF"]; "a-Keto-b-methylvalerate"; BCKDH [shape=ellipse, label="Branched-chain a-keto acid\ndehydrogenase complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; "a-Methylbutyryl-CoA"; ACAD [shape=ellipse, label="Acyl-CoA\ndehydrogenase", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tiglyl-CoA"; ECH [shape=ellipse, label="Enoyl-CoA\nhydratase", fillcolor="#34A853", fontcolor="#FFFFFF"]; "a-Methyl-b-hydroxybutyryl-CoA"; HADH [shape=ellipse, label="3-hydroxyacyl-CoA\ndehydrogenase", fillcolor="#34A853", fontcolor="#FFFFFF"]; "a-Methylacetoacetyl-CoA"; Thiolase [shape=ellipse, label="b-ketothiolase", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acetyl-CoA" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Propionyl-CoA" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TCA Cycle" [shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"L-Isoleucine" -> BCAT; BCAT -> "a-Keto-b-methylvalerate"; "a-Keto-b-methylvalerate" -> BCKDH; BCKDH -> "a-Methylbutyryl-CoA"; "a-Methylbutyryl-CoA" -> ACAD; ACAD -> "Tiglyl-CoA"; "Tiglyl-CoA" -> ECH; ECH -> "a-Methyl-b-hydroxybutyryl-CoA"; "a-Methyl-b-hydroxybutyryl-CoA" -> HADH; HADH -> "a-Methylacetoacetyl-CoA"; "a-Methylacetoacetyl-CoA" -> Thiolase; Thiolase -> "Acetyl-CoA"; Thiolase -> "Propionyl-CoA"; "Acetyl-CoA" -> "TCA Cycle"; "Propionyl-CoA" -> "TCA Cycle" [label=" via Succinyl-CoA"]; }

Metabolic Fate of Glycine

Glycine is a non-essential amino acid with diverse metabolic roles. It can be catabolized through several pathways, the major one in animals being the glycine cleavage system.[10] Glycine also serves as a precursor for the synthesis of various important biomolecules.[11]

Glycine Catabolic Pathways

-

Glycine Cleavage System (GCS): This mitochondrial enzyme complex is the primary route for glycine degradation, converting it to carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate.[12][13]

-

Serine Hydroxymethyltransferase (SHMT): This enzyme can convert glycine to serine.[14]

-

D-amino acid oxidase: This peroxisomal enzyme can convert glycine to glyoxylate.[10]

Potential Regulatory Roles

Dipeptides can exert regulatory effects on metabolic pathways. For instance, the dipeptide glycyl-L-leucine has been shown to inhibit threonine deaminase, a key enzyme in the L-isoleucine biosynthesis pathway in E. coli.[15] This suggests that N-glycyl-L-isoleucine could potentially have similar allosteric regulatory effects on enzymes within amino acid metabolic pathways, a possibility that warrants further investigation.

Experimental Protocols

Assay for Threonine Deaminase Activity

This protocol is adapted for measuring the activity of threonine deaminase, which is relevant for studying the potential inhibitory effects of N-glycyl-L-isoleucine, similar to glycyl-L-leucine.[16]

Objective: To determine the enzymatic activity of threonine deaminase in cell lysates.

Materials:

-

Cell culture and lysis buffer

-

Substrate solution: L-threonine or L-serine in buffer

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

NaOH solution

-

96-well microplate

-

Spectrophotometer (OD at 540 nm)

-

Optional: N-glycyl-L-isoleucine solution for inhibition studies

Procedure:

-

Preparation of Cell Lysate:

-

Grow cells to the desired density.

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells using an appropriate method (e.g., sonication, bead beating).

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the supernatant.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein).

-

For inhibition assays, pre-incubate the lysate with varying concentrations of N-glycyl-L-isoleucine.

-

Initiate the reaction by adding the substrate solution (L-threonine).

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

-

Detection of α-Ketobutyrate:

-

Stop the reaction by adding DNPH solution. This solution reacts with the α-ketoacid product (α-ketobutyrate) to form a colored phenylhydrazone.

-

Incubate for a short period to allow for color development.

-

Add NaOH solution to intensify the color.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of α-ketobutyrate.

-

Calculate the amount of α-ketobutyrate produced in the enzymatic reaction from the standard curve.

-

Express the enzyme activity in appropriate units (e.g., nmol of product formed per minute per mg of protein).

-

For inhibition studies, plot the enzyme activity against the concentration of N-glycyl-L-isoleucine to determine the inhibitory effect.

-

Conclusion

While a dedicated metabolic pathway for N-glycyl-L-isoleucine is not established, a comprehensive understanding of its metabolic fate can be derived from the well-characterized pathways of dipeptide hydrolysis and the subsequent catabolism of glycine and L-isoleucine. This guide provides a foundational framework for researchers and drug development professionals, integrating current knowledge and providing practical experimental approaches. Further research into the specific transporters and peptidases that act on N-glycyl-L-isoleucine, as well as its potential regulatory roles, will be crucial for a complete understanding of its physiological significance.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Hydrolysis of a dipeptide [biotopics.co.uk]

- 3. Mechanism of hepatic assimilation of dipeptides. Transport versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterizing the Specificity and Co-operation of Aminopeptidases in the Cytosol and ER During MHC Class I antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 6. Peptidase specificity from the substrate cleavage collection in the MEROPS database and a tool to measure cleavage site conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoleucine Metabolism: Pathways, Regulation, and Physiological Significance - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GLYCINE METABOLISM | PPTX [slideshare.net]

- 12. Reactome | Glycine degradation [reactome.org]

- 13. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 14. metabolon.com [metabolon.com]

- 15. Role for Free Isoleucine or Glycyl-Leucine in the Repression of Threonine Deaminase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for detecting threonine deaminase activity in fission yeast cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

N-glycyl-L-isoleucine: A Review of its Natural Occurrence and Biosynthetic Origins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-glycyl-L-isoleucine, a dipeptide composed of the amino acids glycine and L-isoleucine, is a molecule of interest in various biological contexts. While its presence has been noted in several organisms, a comprehensive understanding of its natural distribution and the specific pathways leading to its formation remains an area of active investigation. This technical guide provides a detailed overview of the current knowledge regarding the natural occurrence of N-glycyl-L-isoleucine, with a primary focus on the well-established sources of its constituent amino acids. Due to the limited availability of quantitative data for the dipeptide itself, this guide offers an in-depth look at the natural reservoirs of glycine and L-isoleucine as a proxy for understanding the potential for N-glycyl-L-isoleucine formation. Furthermore, general experimental methodologies for the detection and quantification of peptides and amino acids are discussed, providing a foundational understanding for future research in this area.

Introduction to N-glycyl-L-isoleucine

N-glycyl-L-isoleucine is a dipeptide formed through a peptide bond between the carboxyl group of glycine and the amino group of L-isoleucine. As a product of protein metabolism, its presence is anticipated in biological systems. Indeed, N-glycyl-L-isoleucine has been reported in the fruit fly (Drosophila melanogaster), the thale cress (Arabidopsis thaliana), and baker's yeast (Saccharomyces cerevisiae)[1]. The Human Metabolome Database (HMDB) categorizes it as an "expected" human metabolite, suggesting it is a plausible intermediate in protein digestion and catabolism, though it has not yet been definitively identified in human tissues or biofluids[2]. The transient nature of many dipeptides, which are often rapidly hydrolyzed into their constituent amino acids, may contribute to the scarcity of data on their specific concentrations in various natural sources.

Natural Occurrence and Sources

Direct quantitative data on the natural occurrence of N-glycyl-L-isoleucine is not widely available in scientific literature. Therefore, an examination of the natural sources of its constituent amino acids, glycine and L-isoleucine, provides the most robust insight into its potential availability.

Glycine

Glycine is the simplest proteinogenic amino acid and is considered non-essential in humans as it can be synthesized by the body. However, dietary intake remains an important source. Glycine is abundant in protein-rich foods.

Table 1: Natural Sources of Glycine

| Food Source | Glycine Content (mg per 100g) |

|---|---|

| Gelatin/Collagen Powder | ~5,000 |

| Chicken Skin | ~3,300 |

| Ground Beef | ~1,818 |

| Pumpkin Seeds | ~1,786 |

| Lamb Shoulder | ~1,736 |

| Ground Turkey | ~1,732 |

| Soybeans | ~1,600 |

| Chia Seeds | ~1,607 |

| Sunflower Seeds | ~1,464 |

| Skirt Steak | ~1,465 |

| Pork Tenderloin | ~1,457 |

| Pork Chops | ~1,454 |

| Ribeye Steak | ~1,418 |

| Roast Duck | ~1,316 |

| King Salmon | ~1,314 |

| Peanuts | ~1,200 |

| Roast Chicken Leg | ~1,199 |

| Cashews | ~1,100 |

| Pistachios | ~1,050 |

| Lentils | ~900 |

| Oats | ~400 |

| Quinoa | ~350 |

Note: Data is compiled from various sources and should be considered approximate[3].

L-isoleucine

L-isoleucine is an essential branched-chain amino acid (BCAA) that must be obtained through the diet. It plays a critical role in protein synthesis, muscle metabolism, and glucose homeostasis[4][5]. Animal-based proteins are particularly rich sources of L-isoleucine[5].

Table 2: Natural Sources of L-isoleucine

| Food Category | Food Item |

|---|---|

| Meat and Poultry | Beef, Lamb, Pork, Chicken, Turkey[4][6][7] |

| Fish and Seafood | Tuna, Cod, Haddock, Salmon[4][8] |

| Dairy and Eggs | Cheese, Milk, Yogurt, Eggs[4][7][8] |

| Legumes | Soybeans, Tofu, Lentils, Beans[8][9] |

| Nuts and Seeds | Pumpkin Seeds, Peanuts, Sunflower Seeds, Sesame Seeds, Cashews, Almonds[3][8] |

| Grains | Quinoa, Oats, Wheat Germ, Brown Rice[8][10] |

Note: This table provides a qualitative summary of rich sources of L-isoleucine.

Biosynthesis and Formation

The formation of N-glycyl-L-isoleucine occurs through the creation of a peptide bond, a fundamental reaction in protein synthesis. This process is catalyzed by ribosomes within the cell during translation. Additionally, dipeptides can be formed during the breakdown of larger proteins by peptidases. The biosynthesis of the precursor amino acid L-isoleucine is a multi-step enzymatic pathway found in plants and microorganisms, starting from threonine[4][11]. In E. coli, alternative "underground" pathways for isoleucine biosynthesis have also been identified, highlighting metabolic plasticity[12][13].

Figure 1. Formation of N-glycyl-L-isoleucine from its constituent amino acids.

Experimental Protocols for Detection and Analysis

Sample Preparation

The initial step involves the extraction of small molecules, including peptides and amino acids, from the biological sample (e.g., tissue, biofluid, food matrix). This typically involves:

-

Homogenization: Solid samples are homogenized in a suitable buffer, often containing protease inhibitors to prevent the degradation of peptides.

-

Deproteinization: High molecular weight proteins are precipitated to reduce matrix complexity. Common methods include precipitation with organic solvents (e.g., acetonitrile, methanol) or strong acids (e.g., trichloroacetic acid, perchloric acid).

-

Centrifugation and Filtration: The sample is centrifuged to pellet the precipitated proteins, and the supernatant, containing the small molecules, is collected and filtered.

-

Solid-Phase Extraction (SPE): For samples with low concentrations of the analyte or high levels of interfering substances, SPE can be used for sample clean-up and concentration.

Analytical Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the gold-standard techniques for the sensitive and specific detection of amino acids and small peptides.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful technique for peptide analysis.

-

Chromatography: Reversed-phase HPLC (RP-HPLC) is typically used to separate the dipeptide from other components in the extract based on hydrophobicity.

-

Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization method for peptides. The mass spectrometer can be operated in full-scan mode to identify compounds based on their mass-to-charge ratio (m/z) or in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for highly specific and sensitive quantification.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the amino acids and peptides to make them volatile. While powerful, it is often more complex for dipeptide analysis than LC-MS.

Figure 2. A general experimental workflow for the analysis of dipeptides.

Conclusion and Future Directions

N-glycyl-L-isoleucine represents one of a vast number of dipeptides that can be formed from the 20 proteinogenic amino acids. While its presence in a few model organisms has been confirmed, its broader natural distribution, physiological concentrations, and specific biological functions remain largely unexplored. The lack of extensive data highlights an opportunity for future research. The development of targeted and validated analytical methods will be crucial for accurately quantifying N-glycyl-L-isoleucine in various biological and food matrices. Such studies will pave the way for a better understanding of its potential role in nutrition, metabolism, and cell signaling, providing valuable insights for researchers, scientists, and professionals in drug development. The investigation of the natural "peptidome," including dipeptides like N-glycyl-L-isoleucine, is a promising frontier in metabolomics and nutritional science.

References

- 1. glycyl-L-isoleucine | C8H16N2O3 | CID 88079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Glycyl-Isoleucine (HMDB0028844) [hmdb.ca]

- 3. avidorganics.net [avidorganics.net]

- 4. Isoleucine - Wikipedia [en.wikipedia.org]

- 5. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoleucine in Food & Nutrition - An Essential Amino Acid - C6H13NO2 [periodical.knowde.com]

- 8. 9 Essential Amino Acids | Food Sources to Find Them | FoodUnfolded [foodunfolded.com]

- 9. Top 10 Foods Highest in Isoleucine [myfooddata.com]

- 10. Amino Acids [webmd.com]

- 11. A recursive pathway for isoleucine biosynthesis arises from enzyme promiscuity [elifesciences.org]

- 12. Underground isoleucine biosynthesis pathways in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Underground isoleucine biosynthesis pathways in E. coli | eLife [elifesciences.org]

Physical and chemical properties of N-glycyl-L-isoleucine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of the dipeptide N-glycyl-L-isoleucine. The information is compiled from various scientific sources and is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and molecular biology.

Core Physicochemical Properties

N-glycyl-L-isoleucine is a dipeptide composed of glycine and L-isoleucine residues linked by a peptide bond. Its structure and fundamental properties are summarized below.

General Properties

| Property | Value | Source |

| Molecular Formula | C8H16N2O3 | --INVALID-LINK-- |

| Molecular Weight | 188.22 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| CAS Number | 19461-38-2 | --INVALID-LINK-- |

Solubility

| Solvent | Solubility | Source |

| Water | ≥ 100 mg/mL (531.29 mM) | --INVALID-LINK-- |

| DMSO | 2 mg/mL (10.63 mM) | --INVALID-LINK-- |

Computed Physicochemical Properties

The following properties have been computationally predicted and are provided by PubChem.

| Property | Value | Source |

| XLogP3 | -3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 5 | --INVALID-LINK-- |

Acid-Base Properties

Estimated pKa Values

The pKa of the terminal α-carboxyl group in a dipeptide is typically around 3-4, and the pKa of the terminal α-amino group is typically around 8-9.

| Ionizable Group | Estimated pKa |

| α-carboxyl group (-COOH) | ~3.1 |

| α-amino group (-NH3+) | ~8.3 |

Isoelectric Point (pI)

The isoelectric point can be estimated by averaging the pKa values of the ionizable groups.

Stability and Storage

Lyophilized N-glycyl-L-isoleucine is stable at room temperature for short periods but should be stored at 4°C for long-term stability, protected from light.[1] Solutions of N-glycyl-L-isoleucine are less stable. For storage in solution, it is recommended to keep them at -80°C for up to six months or at -20°C for up to one month, with protection from light.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of dipeptides like N-glycyl-L-isoleucine are crucial for obtaining reliable and reproducible data. The following sections outline generalized methodologies for determining key physicochemical properties.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a synthesized dipeptide.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. Impurities typically broaden and depress the melting range.

Methodology (Capillary Method):

-

A small, finely powdered sample of N-glycyl-L-isoleucine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Determination of pKa Values

Principle: The pKa values of the ionizable groups (α-carboxyl and α-amino groups) can be determined by monitoring the change in pH of a solution of the dipeptide upon titration with a strong acid or base.

Methodology (Potentiometric Titration):

-

A known concentration of N-glycyl-L-isoleucine is dissolved in deionized water.

-

The initial pH of the solution is measured using a calibrated pH meter.

-

A standard solution of a strong acid (e.g., HCl) is added in small, precise increments. The pH is recorded after each addition.

-

The titration is continued past the first equivalence point.

-

A separate titration is performed with a standard solution of a strong base (e.g., NaOH), continuing past the second equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points.

Determination of Specific Optical Rotation

Principle: Chiral molecules, such as L-amino acids and their derivatives, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound.

Methodology (Polarimetry):

-

A solution of N-glycyl-L-isoleucine of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

-

A polarimeter tube of a known path length (l, in dm) is filled with the solution.

-

The observed optical rotation (α) is measured using a polarimeter at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

The specific rotation [α]Tλ is calculated using the formula: [α]Tλ = α / (c × l).

Biological Context

Currently, there is no specific signaling pathway that has been elucidated for N-glycyl-L-isoleucine. Its biological role is likely related to its constituent amino acids, glycine and L-isoleucine. Glycine is a non-essential amino acid that acts as a neurotransmitter and is involved in the synthesis of other biomolecules. L-isoleucine is an essential branched-chain amino acid crucial for protein synthesis and muscle metabolism. Dipeptides are also known to be absorbed in the intestine via specific transporters.

Conclusion

References

N-glycyl-L-isoleucine (CAS: 19461-38-2): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-glycyl-L-isoleucine is a dipeptide composed of glycine and L-isoleucine, identified by the CAS number 19461-38-2. While primarily utilized as a biochemical reagent in life science research, its specific biological roles and mechanisms of action are not yet fully elucidated.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of N-glycyl-L-isoleucine and explores its potential biological functions and research applications based on the well-documented activities of its constituent amino acids. This document aims to serve as a foundational resource for researchers investigating the potential of this dipeptide in areas such as cell signaling, drug delivery, and metabolic studies.

Chemical and Physical Properties

N-glycyl-L-isoleucine is a white to off-white solid.[3] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source |

| CAS Number | 19461-38-2 | [1][2] |

| Molecular Formula | C₈H₁₆N₂O₃ | [2][4] |

| Molecular Weight | 188.22 g/mol | [2][4] |

| IUPAC Name | (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoic acid | [2] |

| Synonyms | Gly-Ile, H-Gly-L-Ile-OH | [2] |

| Melting Point | 248 °C | [5][6] |

| Boiling Point | 410.4 °C at 760 mmHg (predicted) | [5] |

| Solubility | Water: ≥ 100 mg/mL (531.29 mM) | [3] |

| DMSO: 2 mg/mL (10.63 mM; with heating) | [3] | |

| Appearance | Solid | [3][5] |

| Storage | 4°C, protect from light. Stock solutions: -80°C for 6 months, -20°C for 1 month. | [3] |

Potential Biological Functions and Research Applications

Direct research on the biological functions of N-glycyl-L-isoleucine is limited. However, based on the known roles of L-isoleucine and the nature of dipeptides, several key areas of investigation are proposed.

Modulation of mTOR Signaling

L-isoleucine is a branched-chain amino acid (BCAA) known to independently regulate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of protein synthesis, cell growth, and proliferation. Studies have shown that the omission of L-isoleucine from cell culture media reduces the phosphorylation of mTOR and its downstream effectors like S6K1 and rpS6. Conversely, supplementation with L-isoleucine can increase their phosphorylation.

N-glycyl-L-isoleucine could serve as a tool to study the cellular uptake and subsequent intracellular release of L-isoleucine and its effect on the mTOR pathway. Researchers can investigate whether the dipeptide form alters the kinetics of mTOR activation compared to free L-isoleucine.

Caption: Proposed mechanism of mTOR signaling modulation by N-glycyl-L-isoleucine.

Drug Delivery and Prodrug Development

Dipeptides are often explored as prodrugs to enhance the stability, solubility, and cellular uptake of therapeutic agents. While N-glycyl-L-isoleucine itself is not a drug, its structure can be incorporated into drug design. The glycine and isoleucine moieties could be recognized by peptide transporters, potentially facilitating the entry of a conjugated drug into cells.

Caption: Conceptual workflow for using N-glycyl-L-isoleucine in prodrug design.

Experimental Protocols

The following are proposed experimental protocols to investigate the biological effects of N-glycyl-L-isoleucine. These are generalized methodologies that should be optimized for specific cell lines and experimental conditions.

Preparation of Stock Solutions

-

Aqueous Stock (for cell culture):

-

Weigh out the desired amount of N-glycyl-L-isoleucine powder.

-

Dissolve in sterile, nuclease-free water to a concentration of 100 mg/mL (531.29 mM).[3]

-

Ensure complete dissolution, using gentle warming if necessary.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Aliquot and store at -20°C or -80°C for long-term use.[3]

-

-

DMSO Stock (for specific assays):

Western Blot Analysis of mTOR Pathway Activation

This protocol aims to determine the effect of N-glycyl-L-isoleucine on the phosphorylation status of key mTOR pathway proteins.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, C2C12 myotubes) at an appropriate density and allow them to adhere overnight.

-

Starve the cells of amino acids for 1-2 hours by incubating them in an amino acid-free medium.

-

Treat the cells with varying concentrations of N-glycyl-L-isoleucine, free L-isoleucine (as a positive control), or vehicle control for a specified time course (e.g., 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-mTOR, total mTOR, phospho-S6K1, total S6K1, phospho-rpS6, total rpS6, and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

N-glycyl-L-isoleucine is a dipeptide with well-defined chemical properties but an underexplored biological profile. Based on the crucial roles of its constituent amino acid, L-isoleucine, in cellular metabolism and signaling, N-glycyl-L-isoleucine presents a valuable tool for research in these areas. The proposed experimental frameworks in this guide offer starting points for elucidating the specific functions of this dipeptide and its potential applications in drug development and cellular biology. Further investigation is warranted to fully understand its biological significance.

References

- 1. glycyl-L-isoleucine | C8H16N2O3 | CID 88079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-colon Cancer Effects of Dendrobium officinale Kimura & Migo Revealed by Network Pharmacology Integrated With Molecular Docking and Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycyl-L-leucine | 869-19-2 | Benchchem [benchchem.com]

The Cellular Role of Glycyl-Isoleucine: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the known and inferred cellular functions of the dipeptide glycyl-isoleucine (Gly-Ile). While direct research on Gly-Ile is limited, this document synthesizes available data on related dipeptides and the constituent amino acids, glycine and isoleucine, to offer a detailed perspective for researchers, scientists, and drug development professionals. The guide covers transport mechanisms, metabolic fate, and potential signaling roles, with a focus on quantitative data and detailed experimental protocols.

Introduction

Glycyl-isoleucine (Gly-Ile) is a dipeptide composed of the amino acids glycine and L-isoleucine.[1] As an incomplete breakdown product of protein digestion or catabolism, its direct physiological and cell-signaling effects are not well-characterized in human tissues and biofluids, where it is currently classified as an "expected" metabolite.[2] However, Gly-Ile has been reported in other organisms such as Drosophila melanogaster, Arabidopsis thaliana, and Saccharomyces cerevisiae.[1] This guide will explore the cellular functions of Gly-Ile by examining the well-established roles of similar dipeptides and its constituent amino acids.

Cellular Transport of Glycyl-Isoleucine

The primary mechanism for the cellular uptake of di- and tripeptides is through the proton-coupled peptide transporters PEPT1 and PEPT2. While direct transport kinetics for Gly-Ile are not available in the literature, data from analogous dipeptides such as glycyl-leucine can provide valuable insights.

The PEPT1 and PEPT2 Transporters

PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary peptides. PEPT2 is found in various tissues, including the kidney, where it is involved in peptide reabsorption. Both are high-capacity, low-affinity transporters.

Inferred Transport Kinetics of Glycyl-Isoleucine

Based on studies of similar dipeptides, the transport of Gly-Ile via PEPT1 and PEPT2 is expected to be sodium-independent and driven by a proton gradient. The affinity (Km) and maximum transport velocity (Vmax) for Gly-Ile are likely to be in the millimolar range, characteristic of most dipeptide transport.

Table 1: Comparative Transport Kinetics of Dipeptides and Amino Acids

| Compound | Transporter | Apparent Km (mM) | Vmax (nmol/mg protein/min) | Cell Type/System |

| Glycyl-sarcosine | PEPT1 | 1.5 - 2.5 | Not specified | Caco-2 cells |

| Glycyl-glycine | GlyT1/GlyT2 | EC50 High: 0.21-0.28, Low: 26.4-32.1 | Not specified | COS-7 cells |

| Glycine | GlyT1/GlyT2 | EC50: 2.4-5.5 | Not specified | COS-7 cells |

Note: Data for Gly-Ile is not available. The table presents data for other dipeptides and glycine to provide a comparative context. Km and Vmax values can vary significantly depending on the experimental system.

Caption: Inferred transport of Gly-Ile via PEPT transporters.

Metabolic Fate of Glycyl-Isoleucine

Once inside the cell, Gly-Ile is rapidly hydrolyzed by cytosolic peptidases into its constituent amino acids: glycine and isoleucine.[2] The metabolic fates of these two amino acids are well-documented.

Glycine Metabolism

Glycine is a non-essential amino acid that participates in numerous metabolic pathways.[3] It serves as a precursor for the synthesis of:

-

Proteins: As a fundamental building block.

-

Heme: A key component of hemoglobin.[3]

-

Glutathione: A major antioxidant.[3]

-

Purines: Essential for DNA and RNA synthesis.[3]

-

Creatine: An important molecule in energy metabolism.

Isoleucine Metabolism

Isoleucine is an essential, branched-chain amino acid (BCAA) that is both glucogenic and ketogenic.[4] Its catabolism yields acetyl-CoA and propionyl-CoA. Acetyl-CoA can enter the citric acid cycle or be used for the synthesis of ketone bodies and fatty acids, while propionyl-CoA is converted to succinyl-CoA, a citric acid cycle intermediate that can be used for gluconeogenesis.[4]

Caption: Metabolic fate of Gly-Ile after intracellular hydrolysis.

Signaling Roles of Glycyl-Isoleucine and its Constituents

While there is no direct evidence for a signaling role of the intact Gly-Ile dipeptide, its constituent amino acids, particularly isoleucine, are known to be involved in key cellular signaling pathways.

Isoleucine and mTOR Signaling

Isoleucine, along with other BCAAs, plays a significant role in activating the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[5][6] Isoleucine supplementation has been shown to increase the phosphorylation of mTOR and its downstream effectors, S6K1 and rpS6.[5]

Glycine and mTORC1 Signaling

Recent studies have also implicated glycine in the activation of mTORC1 signaling, suggesting a role in protecting against muscle wasting under catabolic conditions.[7]

Caption: Postulated role of Gly-Ile in mTOR signaling via its amino acids.

Glycyl-Isoleucine in Cellular Processes: A Summary of Inferred Functions

Based on the available evidence for related molecules, the primary functions of Gly-Ile in cellular processes can be summarized as follows:

Table 2: Summary of Inferred Cellular Functions of Glycyl-Isoleucine

| Cellular Process | Inferred Function of Gly-Ile | Supporting Evidence |

| Nutrient Uptake | Serves as a source of glycine and isoleucine for the cell. | Transport of other dipeptides via PEPT1/2 is well-established. |